3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Benzofuro[3,2-d]pyrimidine: Used in organic electronics and as a host material in OLEDs.
Uniqueness
3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11BrN2O2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2 |
InChI Key |
TXLFHJDBPDMWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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